Methyl 2,2,3,3-tetramethoxypropanoate
Description
Methyl 2,2,3,3-tetramethoxypropanoate is a propanoate ester derivative featuring four methoxy (-OCH₃) groups attached to the second and third carbon atoms of the propanoate backbone. Methoxy groups confer high polarity and electron-withdrawing effects, influencing reactivity and solubility. The compound’s ester functionality makes it a versatile intermediate for further chemical modifications .
Properties
CAS No. |
92095-79-9 |
|---|---|
Molecular Formula |
C8H16O6 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
methyl 2,2,3,3-tetramethoxypropanoate |
InChI |
InChI=1S/C8H16O6/c1-10-6(9)8(13-4,14-5)7(11-2)12-3/h7H,1-5H3 |
InChI Key |
FOPRSSUHLMJYNK-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(C(=O)OC)(OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,2,3,3-tetramethoxypropanoate can be synthesized through several methods. One common approach involves the esterification of 2,2,3,3-tetramethoxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reaction of 2,2,3,3-tetramethoxypropanol with methanol in the presence of a dehydrating agent like thionyl chloride or phosphorus trichloride. This method also requires careful control of reaction conditions to prevent side reactions and ensure high yield of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control of reaction conditions and higher efficiency compared to batch processes. Catalysts such as ion exchange resins or immobilized enzymes may be used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2,3,3-tetramethoxypropanoate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides (e.g., NaBr) or amines (e.g., NH3) can be used to replace the methoxy groups.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
Methyl 2,2,3,3-tetramethoxypropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2,2,3,3-tetramethoxypropanoate depends on the specific reaction it undergoes. In general, the methoxy groups can act as electron-donating groups, influencing the reactivity of the ester group. The ester group can undergo nucleophilic attack, leading to the formation of various products depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
Table 1: Key Structural Features of Methyl 2,2,3,3-Tetramethoxypropanoate and Analogs
| Compound Name | Substituents | Functional Groups | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|---|---|
| This compound* | 4 methoxy groups on C2 and C3 | Ester, methoxy | N/A | C₇H₁₄O₆ | 206.18 g/mol |
| Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate | 3 methoxy, 2,2,3,3-tetrafluoro | Ester, methoxy, fluoro | 755-73-7 | C₅H₆F₄O₃ | 190.10 g/mol |
| Methyl 2,3,3-trifluoro-3-methoxypropanoate | 3 methoxy, 2,3,3-trifluoro | Ester, methoxy, fluoro | 758-69-0 | C₅H₇F₃O₃ | 172.10 g/mol |
| Fenpropathrin | 2,2,3,3-tetramethylcyclopropane | Ester, cyano, phenoxy | 39515-41-8 | C₂₂H₂₃NO₃ | 349.43 g/mol |
| Methyl 3-oxo-3-(2,3,4-trimethoxyphenyl)propanoate | Trimethoxyphenyl, keto | Ester, methoxy, ketone | 886495-84-7 | C₁₃H₁₆O₆ | 268.26 g/mol |
*Hypothetical data inferred from analogs.
Key Observations:
- Methoxy vs. Fluoro Substitution: Fluorinated analogs (e.g., 755-73-7, 758-69-0) exhibit lower molecular weights and higher lipophilicity compared to methoxy-rich derivatives, impacting their solubility and industrial applications (e.g., as solvents or intermediates) .
- Cyclopropane Derivatives: Fenpropathrin (39515-41-8) contains a 2,2,3,3-tetramethylcyclopropane ring linked to a cyano-phenoxy group, making it a potent pyrethroid insecticide. Its methyl groups enhance steric hindrance and stability, contrasting with the electron-rich methoxy groups in the target compound .
- Aromatic vs. Aliphatic Methoxy Groups: Methyl 3-oxo-3-(2,3,4-trimethoxyphenyl)propanoate (886495-84-7) demonstrates methoxy substitution on an aromatic ring, enabling conjugation and UV activity, unlike the aliphatic methoxy groups in the target compound .
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